(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid is a significant compound in organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound's molecular formula is , and it has a molecular weight of approximately 219.24 g/mol.
The compound is synthesized from L-threonine, an essential amino acid, through various chemical reactions that involve the protection of the amino group. It is commercially available from suppliers like BLDpharm and BenchChem, which provide detailed specifications and safety data for handling this compound .
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid belongs to the class of amino acid derivatives. It is classified based on its functional groups and stereochemistry, specifically as a β-hydroxy amino acid due to the presence of both a hydroxyl group and an amino group on adjacent carbon atoms.
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid typically involves the following steps:
The molecular structure of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid can be represented as follows:
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid can undergo several chemical reactions:
The mechanism of action for (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid primarily involves its reactivity due to functional groups:
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid has several scientific applications:
The (2S) absolute configuration at the C2 position of this β-hydroxybutanoic acid derivative is critically determinative for its molecular interactions with chiral biological environments. This stereospecificity arises because enzyme active sites and receptor binding pockets exhibit distinct stereochemical preferences. For example, in renin inhibitor analogs, the (2S)-configured 3-amino-2-hydroxybutyric acid component (structurally analogous to the C2–C3 segment of our target compound) demonstrated >20-fold higher binding affinity compared to its (2R) counterpart due to optimal spatial positioning of hydrogen-bond donors and hydrophobic side chains [10]. This mirrors the inherent preference of proteolytic enzymes and cellular uptake systems for L-amino acid derivatives, where the (S) configuration aligns with natural substrate topology [1] [2].
The tert-butoxycarbonyl (Boc) protecting group further enhances the molecule’s utility in synthetic medicinal chemistry. By temporarily masking the nucleophilic amino group, the Boc moiety allows sequential stereocontrolled transformations at the carboxylic acid (C1) and hydroxyl (C3) positions without racemization at C2. This is crucial for synthesizing complex peptidomimetics like bestatin derivatives—potent aminopeptidase inhibitors where the (2S,3R) configuration of the 3-amino-2-hydroxybutyryl unit is indispensable for nanomolar-level activity [10]. The molecular rigidity imparted by the β-hydroxy acid scaffold also restricts conformational freedom, promoting pre-organization for target binding.
Table 1: Impact of C2 Stereochemistry on Bioactivity Parameters in Analogous β-Hydroxy/Amino Acid Derivatives
Compound | C2 Configuration | Biological Target | Relative Activity | Structural Basis |
---|---|---|---|---|
3-Amino-2-hydroxybutyrate | (2S) | Renin | 100% (Reference) | Optimal H-bonding/hydrophobic contacts |
3-Amino-2-hydroxybutyrate | (2R) | Renin | <5% | Steric clash in S3' binding pocket |
Bestatin derivative | (2S,3R) | Aminopeptidase N (CD13) | IC₅₀ = 17 nM | Chelation of catalytic Zn²⁺ ion |
Bestatin derivative | (2R,3S) | Aminopeptidase N (CD13) | IC₅₀ > 10,000 nM | Incorrect hydroxyl orientation |
The presence of two adjacent stereocenters at C2 and C3 in 3-hydroxybutanoic acid derivatives generates four possible stereoisomers—(2S,3R), (2S,3S), (2R,3R), and (2R,3S). Each diastereomer adopts a distinct three-dimensional conformation that dramatically influences intermolecular interactions with proteins. Threonine (2-amino-3-hydroxybutanoic acid) provides a compelling natural example: only the (2S,3R)-diastereomer is incorporated into mammalian proteins and serves as an essential nutrient, while its diastereomers like (2S,3S) are biologically irrelevant due to incompatible spatial geometry [2]. Similarly, synthetic derivatives like our target Boc-protected compound exhibit pronounced diastereomer-specific bioactivity.
Experimental analyses of diastereomeric pairs reveal that minor stereochemical alterations disrupt binding. For instance:
In the context of β-hydroxy-γ-amino acid scaffolds (structurally related to our target compound), the (2S,3R)-configuration yielded inhibitors of angiotensin-converting enzyme (ACE) with Kᵢ values of 8.3 nM, whereas the (2S,3S)-analog showed drastically reduced potency (Kᵢ = 1.2 µM). This 145-fold difference underscores the criticality of relative stereochemistry between vicinal functional groups—here, the Boc-amine and β-hydroxy moieties [10]. Molecular dynamics simulations attribute this to the differential solvation energy and conformational strain required for (2S,3S)-diastereomers to adopt bioactive conformations.
Table 2: Binding Parameters of Diastereomeric 3-Hydroxybutanoic Acid Derivatives
Diastereomeric Pair | Target Protein | Kd/Ki (nM) | ΔG Binding (kcal/mol) | Key Interaction Loss in Mismatched Diastereomer |
---|---|---|---|---|
(2S,3R) vs. (2S,3S) | Aminopeptidase N | 17 vs. 8,500 | -10.2 vs. -6.9 | Disrupted Zn²⁺ coordination |
(2S,3R) vs. (2R,3R) | Renin | 2.1 vs. 210 | -12.0 vs. -8.7 | Loss of salt bridge with Asp38 |
(2S,3R) vs. (2R,3S) | HIV-1 Protease | 43 vs. >100,000 | -9.8 vs. <-5.0 | Inability to occupy S2 hydrophobic subsite |
The β-hydroxybutanoic acid (3-HBA) unit constitutes a privileged pharmacophore element in (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid. This scaffold provides three key functionalities within a four-atom chain: (i) a carboxylic acid for salt formation or catalytic group mimicry, (ii) a hydrogen-bonding hydroxyl at C3, and (iii) a chiral center (C3) enabling stereospecific substitution. Biologically, R-3-hydroxybutyrate occurs naturally as a ketone body and as a monomeric unit in polyhydroxyalkanoate (PHA) biopolymers [7]. Medicinally, derivatives of 3-HBA exhibit antimicrobial, insecticidal, and antiviral activities, partly attributable to their structural similarity to fatty acid metabolism intermediates [7].
In pharmacophore design, the 3-HBA moiety confers optimal spatial separation (≈5.5 Å between C1 carboxyl and C3 hydroxyl in extended conformation) that matches distances between catalytic residues in serine proteases or dehydrogenase cofactor-binding sites. This facilitates multidentate interactions impossible with shorter α-hydroxy acids. The C3 hydroxyl also acts as a metabolic stabilization point—unlike ester groups, it resists non-specific hydrolysis while still permitting prodrug derivatization via O-acylation. Furthermore, the β-hydroxy acid structure displays enhanced membrane permeability over α-amino acids due to reduced hydrogen-bonding capacity and the presence of a hydrophobic alkyl chain [1] [7].
Integration of the Boc-protected amine at C2 transforms the 3-HBA scaffold into a versatile chiral building block for transition-state analogs. In protease inhibitors, the tetrahedral carbon at C3 mimics the high-energy intermediate of peptide bond hydrolysis, while the Boc group simulates the P1 side chain of natural substrates. This dual functionality underpins the utility of compounds like (2S)-2-(Boc-amino)-3-hydroxybutanoic acid in developing inhibitors against viral proteases and renin-angiotensin system enzymes [10]. Synthetic methodologies leveraging this moiety include stereoselective aldol additions (for C3–C4 bond formation) and enzymatic resolutions to access enantiopure (3R)- or (3S)-hydroxy isomers [7] [10].
Table 3: Structural and Functional Contributions of the β-Hydroxybutanoic Acid Moiety
Structural Feature | Pharmacophoric Role | Biological Consequence | Example Application |
---|---|---|---|
Carboxylic Acid (C1) | Anionic site for salt bridges/covalent inhibition | Enhanced target affinity; catalytic site coordination | Zinc protease inhibition |
β-Hydroxyl (C3) | Hydrogen-bond donor/acceptor; metal chelator | Stabilization of enzyme transition states | Aspartyl protease inhibition (renin) |
Chiral Center (C3) | Controls three-dimensional display of functional groups | Diastereomer-specific bioactivity | Bestatin-based anticancer agents |
Hydrocarbon Backbone (C2–C3) | Tunes lipophilicity and conformational flexibility | Membrane penetration; adaptation to hydrophobic pockets | Cell-penetrating peptide prodrugs |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8